molecular formula C15H9ClO4 B2936628 3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one CAS No. 15584-08-4

3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one

Cat. No.: B2936628
CAS No.: 15584-08-4
M. Wt: 288.68
InChI Key: CEYJHCLWEJDJFS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one, also known as a flavonoid derivative, is a compound that belongs to the class of organic compounds known as flavonoids. These compounds are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of the 4-chlorophenyl group enhances its chemical reactivity and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with appropriate phenolic compounds under basic conditions. One common method includes the use of a Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with 2,4,6-trihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Studied for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various models.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid known for its anticancer activities.

    Luteolin: A flavonoid with strong antioxidant and anti-inflammatory effects.

Uniqueness

3-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and potential biological activities compared to other flavonoids. This structural modification can lead to improved efficacy in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-5,7-dihydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYJHCLWEJDJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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